molecular formula C22H22ClKN6O B1172095 Losartan potassium CAS No. 12475-99-8

Losartan potassium

Cat. No.: B1172095
CAS No.: 12475-99-8
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Description

Losartan potassium is a potent and selective angiotensin II receptor blocker (ARB) that specifically antagonizes the Angiotensin II Type 1 (AT1) receptor . Its primary mechanism of action involves competitive and reversible blockade of the AT1 receptor, preventing the binding of angiotensin II, a potent vasoconstrictor hormone . This inhibition leads to vasodilation, a reduction in aldosterone secretion, and increased renal excretion of sodium and water, collectively resulting in a decrease in blood pressure . Losartan is a prodrug, which is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2C9) to its active carboxylic acid metabolite, EXP 3174, which is responsible for a significant portion of its long-lasting non-competitive antagonistic effect . In research, this compound is a critical tool for investigating the renin-angiotensin system (RAS). Its applications extend to studies of hypertension, cardiac remodeling, and renal function . It is widely used in models of diabetic nephropathy due to its demonstrated renoprotective effects, which include reducing proteinuria and protecting kidney function in the context of type 2 diabetes and hypertension . Furthermore, research explores its role in reducing the risk of stroke in subjects with hypertension and left ventricular hypertrophy, as well as its off-label applications in conditions such as Marfan syndrome and heart failure . Emerging scientific investigations also suggest a potential interaction between losartan and the angiotensin-converting enzyme (ACE), indicating a possible secondary mechanism of action that may contribute to its effects, though this is an area of ongoing study . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

12475-99-8

Molecular Formula

C22H22ClKN6O

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Pathways

Losartan potassium is metabolized primarily via oxidation and cytochrome P450-mediated pathways:

  • Oxidation of the 5-hydroxymethyl group : Forms the active metabolite (E3174), which contributes 14% to its pharmacological activity .

  • Enzymatic involvement : CYP2C9 (major) and CYP3A4 (minor) catalyze the biotransformation .

  • Pharmacokinetics : The metabolite has a terminal half-life of 6–9 hours, compared to 2 hours for the parent compound .

Key Data:

Metabolic StepEnzyme InvolvedBioactivity Contribution
5-Hydroxymethyl oxidationCYP2C9/3A414% of total activity
Minimal conversion (<1% dose)N/ALimited clinical impact

Photodegradation Reactions

This compound is photolabile, degrading under UV light and environmental moisture :

  • Primary photoproducts :

    • N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} (C₆H₁₅N₅O₂) .

    • N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide (MW 335) .

  • Mechanism : UV exposure induces cleavage of the imidazole ring and tetrazole oxidation .

  • Spectroscopic evidence :

    • PL spectra : Emission band shifts from 378 nm to 392–460 nm .

    • FTIR bands : New peaks at 1740 cm⁻¹ (C=O) and 1423 cm⁻¹ (C-OH) .

Stability Under UV Light :

ConditionDegradation (%)Key Observation
Solid-state exposure~20% over 28dEnhanced by excipients (e.g., SiO₂, cellulose)
Suspension (pH 4–7)10% in 7dAccelerated in acidic buffers

Hydrolysis in Acidic/Alkaline Media

This compound degrades under extreme pH conditions:

  • Acidic hydrolysis (1M HCl) :

    • Degradation: 0.72% at 70°C .

    • Mechanism: Cleavage of the tetrazole ring .

  • Alkaline hydrolysis (1.5M NaOH) :

    • Degradation: 10% in 7d at RT .

    • Products: Sodium chloride (NaCl) and potassium hydroxide (KOH) .

Forced Degradation Data :

StressorTime (Days)Degradation (%)
1M HCl (70°C)70.72
3% H₂O₂ (RT)710.0
1.5M NaOH (RT)710.0

Oxidative Degradation

Oxidation with hydrogen peroxide (H₂O₂) yields:

  • Degradation products : Tetrazole ring derivatives and hydroxylated biphenyl compounds .

  • Key findings :

    • 3% H₂O₂ causes ~10% degradation in 7 days .

    • Photoluminescence intensity decreases at 380 nm due to oxidation .

Interactions with Excipients

Excipients in formulations influence stability:

  • Cornstarch/SiO₂/Cellulose : Accelerate photodegradation by adsorbing moisture and forming hydrogen bonds .

  • FTIR changes : Absorbance shifts at 1052 cm⁻¹ (C-O stretching) and 1740 cm⁻¹ (C=O) .

Excipient Impact :

ExcipientEffect on Stability
Magnesium stearateNo significant interaction
SiO₂Enhances moisture-driven degradation
CornstarchIncreases hydrolysis at pH >5

Scientific Research Applications

Pharmacological Properties

Losartan potassium selectively binds to the angiotensin II type 1 (AT1) receptor, inhibiting the effects of angiotensin II, which include vasoconstriction and sodium retention. This mechanism results in a decrease in blood pressure and has implications for various cardiovascular conditions. The drug is metabolized in the liver to its active form, E3174, which has a higher affinity for the AT1 receptor than losartan itself, contributing significantly to its antihypertensive effects .

Hypertension Management

This compound is primarily indicated for managing essential hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with mild to moderate hypertension, comparable to other antihypertensive agents like enalapril and atenolol. A typical dosage ranges from 50 mg to 100 mg once daily .

Table 1: Comparative Efficacy of this compound

DrugDosage Range (mg)Blood Pressure ReductionStudy Reference
This compound50-100Comparable to ACE inhibitors
Enalapril20Similar efficacy
Atenolol50-100Comparable efficacy

Nephroprotection in Diabetic Patients

This compound has demonstrated nephroprotective effects in patients with type 2 diabetes and nephropathy. The RENAAL study indicated that losartan significantly reduced the risk of renal endpoints compared to placebo, highlighting its role in protecting kidney function while managing hypertension .

Table 2: RENAAL Study Outcomes

EndpointLosartan Group EventsPlacebo Group EventsRisk Reduction (%)
Doubling of Serum Creatinine32735925.3
End-Stage Renal Failure--28.6
Composite Endpoint (Death/Failure)--21.0

Heart Failure Management

This compound is also utilized in patients with heart failure, particularly those intolerant to ACE inhibitors. It has been shown to reduce mortality and hospitalization rates in this population, making it a critical component of heart failure management strategies .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of cough compared to ACE inhibitors—a common side effect associated with that class of drugs. The most frequently reported adverse effect is dizziness. Long-term studies are necessary to fully understand its safety profile, particularly concerning renal function and electrolyte balance .

Comparison with Similar Compounds

Key Comparative Data Tables (Described)

Table 1: Efficacy Comparison of this compound with Antihypertensives

Drug Class Example Agent Efficacy vs. Losartan Key Differentiators
ACE Inhibitors Enalapril Equivalent BP reduction Avoids cough/angioedema
Beta-Blockers Atenolol Equivalent BP reduction Better metabolic profile
Calcium Channel Blockers Felodipine ER Equivalent BP reduction Synergy in FDCs

Table 2: Pharmacokinetic Parameters of Fixed-Dose Combinations

FDC Composition Cmax (ng/mL) AUC0-t (ng·h/mL) Tolerability
Amlodipine besylate (5 mg)/Losartan (50 mg) 12.3 ± 1.2 450 ± 45 Well-tolerated
Amlodipine camsylate (5 mg)/Losartan (50 mg) 12.1 ± 1.1 445 ± 40 Comparable

Table 3: Formulation Advances in this compound

Formulation Type Key Excipients/Polymers Dissolution/Release Profile
Porous Tablets Isomalt, Xylitol 85% dissolution in 15 minutes
Sustained-Release Matrix Ethocel, Carbopol 80% release over 12 hours
Fast-Dissolving Film HPMC E15, HPMC E5 95% dissolution in 5 minutes

Q & A

Q. How can a dissolution test for losartan potassium capsules be established using multivariate experimental design?

Methodological Answer:

  • Use a full factorial design to optimize dissolution parameters (e.g., medium pH, agitation speed, surfactant concentration). This reduces the number of experiments while evaluating interactions between variables .
  • Validate the method using HPLC for specificity and accuracy, ensuring compliance with ICH Q2B guidelines for analytical validation (e.g., linearity range: 0.1–10 µg/mL, correlation coefficient ≥0.997) .
  • Compare results with spectrophotometric methods at 254 nm, noting that HPLC provides better specificity for degraded products .

Q. What parameters are critical for validating the robustness of spectrophotometric methods in this compound analysis?

Methodological Answer:

  • Test wavelength stability (e.g., 254 nm vs. 376 nm) and dilution effects (e.g., CV% <10%, absolute difference <2%) across dissolution media (0.1 N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8) .
  • Assess solution stability over 24 hours under refrigeration (4°C) to ensure no degradation .

Q. How can preformulation studies inform the development of this compound dosage forms?

Methodological Answer:

  • Conduct UV spectrophotometric scanning in phosphate buffer pH 6.8 to determine λmax (209 nm) and establish a linear calibration curve (slope: 0.096, R² ≥0.997) .
  • Perform FTIR spectroscopy to confirm absence of drug-excipient interactions (e.g., polyethylene oxide compatibility) .

Advanced Research Questions

Q. How can multivariate statistical tools optimize gastroretentive floating tablets of this compound?

Methodological Answer:

  • Apply a 3² full factorial design to evaluate polymer concentration (e.g., HPMC K4M) and gas-generating agent (sodium bicarbonate) effects on buoyancy lag time and drug release .
  • Use response surface methodology to balance sustained release (>12 hours) and floating duration (>8 hours) .

Q. What experimental strategies resolve contradictions in dissolution profiles between HPLC and spectrophotometric methods?

Methodological Answer:

  • Compare peak purity via HPLC-PDA to detect degradation products (e.g., losartan carboxylic acid) that spectrophotometry may overlook .
  • Validate methods using forced degradation studies (acid/alkaline hydrolysis, oxidation) to assess specificity .

Q. How do pharmacokinetic interactions between this compound and CYP2C9 inhibitors (e.g., berberine) impact study design?

Methodological Answer:

  • Design in vitro CYP2C9 inhibition assays to quantify reduced conversion of losartan to its active metabolite (E-3174) .
  • Use clinical pharmacokinetic models to adjust dosing regimens in hypertensive patients co-administered berberine, ensuring therapeutic efficacy .

Q. What methodologies ensure stability in extemporaneous this compound suspensions for pediatric use?

Methodological Answer:

  • Monitor physicochemical stability (pH, viscosity, sedimentation volume) and microbiological integrity over 28 days at 4°C .
  • Assess redispersibility via particle size analysis (e.g., D90 <50 µm) and zeta potential (>|±30 mV|) to prevent aggregation .

Key Considerations for Experimental Design

  • Pharmacopeial Compliance : Follow JP XVII guidelines for dissolution testing (e.g., mobile phase: acetonitrile/sodium phosphate buffer, column: C8, 35°C) .
  • Statistical Validation : Use ANOVA for factorial design analysis and ensure power ≥0.8 to detect significant effects .

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